N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Description
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H13BrN2OS·HCl and a molecular weight of 313.65 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2OS.ClH/c1-7(13)12-5-4-11-6-8-2-3-9(10)14-8;/h2-3,11H,4-6H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDFOQEHBYCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=CC=C(S1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylenediamine, followed by acetylation with acetic anhydride. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
- N-(2-{[(5-fluorothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
- N-(2-{[(5-iodothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Uniqueness
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .
Biological Activity
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride, a compound with the molecular formula C₉H₁₃BrN₂OS and a molecular weight of approximately 277.18 g/mol, has garnered attention in pharmacological research due to its significant biological activity, particularly as an opioid kappa agonist. This article explores the compound's biological properties, synthesis methods, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- A bromothiophene moiety linked to an acetamide group through an ethylamine bridge .
- The IUPAC name indicates it exists as a hydrochloride salt, which is relevant for its solubility and stability in biological systems.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
-
Opioid Receptor Agonism :
- It acts primarily as a kappa-opioid receptor agonist , which has implications for pain management therapies. Studies have shown that related compounds can produce analgesic effects that are reversible by naloxone, suggesting their potential utility in treating pain without the addictive properties associated with mu-opioid receptor agonists.
-
Antioxidant Properties :
- Compounds with similar structures have demonstrated antioxidant capabilities, indicating potential applications in combating oxidative stress-related diseases.
-
Binding Affinity Studies :
- Interaction studies using molecular docking and receptor binding assays have shown that modifications to the thiophene ring or acetamide group can significantly impact binding affinity and biological efficacy, highlighting the importance of structural variations in drug design.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(4-methoxyphenyl)-ethyl)-acetamide | Contains a methoxyphenyl group | Analgesic properties | Potential for CNS activity |
| N-(2-(4-cyanophenoxy)-acetamide | Cyanophenoxy substituent | Antimicrobial activity | Unique electron-withdrawing properties |
| 5-Bromo-N-(2-methylphenyl)acetamide | Methylphenyl instead of thiophene | Anti-inflammatory effects | Different pharmacological profile |
N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide stands out due to its specific bromothiophene structure, which may confer unique electronic properties enhancing its interaction with biological targets compared to other acetamides.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the bromothiophene derivative.
- Introduction of the ethylamine group.
- Acetylation to form the final acetamide product.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Analgesic Effects : Research has demonstrated that this compound can effectively modulate pain pathways via kappa-opioid receptor activation, which may lead to new analgesic therapies with reduced side effects compared to traditional opioids .
- Oxidative Stress Mitigation : The antioxidant properties observed in related compounds suggest that this compound could be explored for its potential in treating diseases associated with oxidative stress, such as neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
